N-Methyl-2,3-difluorobenzylamine
Overview
Description
N-Methyl-2,3-difluorobenzylamine is a chemical compound with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol . It is a colorless to brown liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of two fluorine atoms attached to a benzylamine structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2,3-difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N-methylbenzylamine with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2,3-difluorobenzonitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3-difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-2,3-difluorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield N-methyl-2,3-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-Methyl-2,3-difluorobenzaldehyde
Reduction: N-Methyl-2,3-difluorobenzyl alcohol
Substitution: Various substituted benzylamines depending on the nucleophile used
Scientific Research Applications
N-Methyl-2,3-difluorobenzylamine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Methyl-2,3-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions . This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar in structure but lacks the N-methyl group, which affects its reactivity and binding properties.
N-Methyl-2,4-difluorobenzylamine: Similar but with fluorine atoms at different positions, leading to different chemical and biological properties.
Uniqueness
N-Methyl-2,3-difluorobenzylamine is unique due to the specific positioning of the fluorine atoms and the N-methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNAPHQFPYXGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655749 | |
Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906645-41-8 | |
Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2,3-difluorophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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